molecular formula C10H13NO5 B1416152 N-hydroxy-2,4,5-trimethoxybenzamide CAS No. 1092291-44-5

N-hydroxy-2,4,5-trimethoxybenzamide

Cat. No. B1416152
M. Wt: 227.21 g/mol
InChI Key: GKQDEBVCTQMTGM-UHFFFAOYSA-N
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Description

“N-hydroxy-2,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C10H13NO5 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “N-hydroxy-2,4,5-trimethoxybenzamide” involves several steps and is typically carried out in a laboratory setting . The starting material is usually ethyl acrylate ester derivative . The process is confirmed by elemental microanalysis, 1H-NMR, and 13C-NMR spectroscopic studies .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-2,4,5-trimethoxybenzamide” is determined by its molecular formula, C10H13NO5 . The InChI code for this compound is 1S/C10H13NO5/c1-14-7-5-9 (16-3)8 (15-2)4-6 (7)10 (12)11-13/h4-5,13H,1-3H3, (H,11,12) .


Physical And Chemical Properties Analysis

“N-hydroxy-2,4,5-trimethoxybenzamide” is a powder at room temperature . Its molecular weight is 227.22 .

Scientific Research Applications

Application in Pharmaceutical Research

Specific Scientific Field

The specific scientific field of this application is Pharmaceutical Research .

Comprehensive and Detailed Summary of the Application

N-hydroxy-2,4,5-trimethoxybenzamide is used in the development of more sustainable synthetic routes for the modern organic chemist’s toolkit . It is part of a class of compounds known as N-hydroxy heterocycles, which are an innovative structural motif for modern drug discovery . These compounds are particularly interesting due to the high stability and unique characteristics of the N-O bond .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves the electrochemical conversion of nitro groups . This process provides direct access to the previously understudied class of N-hydroxy heterocycles . The electrochemical synthesis by nitro reduction enables selective synthesis of this class of compounds, which is difficult to access by classical routes .

Thorough Summary of the Results or Outcomes Obtained

The result of this research is the development of a highly selective and scalable electro-organic synthesis of novel benzo[e]-1,2,4-thiadiazine-1,1-dioxides . These compounds represent an important structural motif of Active Pharmaceutical Ingredients (APIs) modified with a unique N-hydroxy moiety . This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs .

Safety And Hazards

The safety information for “N-hydroxy-2,4,5-trimethoxybenzamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “N-hydroxy-2,4,5-trimethoxybenzamide” are largely dependent on ongoing research. One area of interest is its potential use as an antiemetic . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-hydroxy-2,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDEBVCTQMTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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